molecular formula C11H10N4 B13132949 5-Phenylpyrimidine-2-carboximidamide

5-Phenylpyrimidine-2-carboximidamide

Katalognummer: B13132949
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: RPTIVAVKMANDIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenylpyrimidine-2-carboximidamide: is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 5-position and a carboximidamide group at the 2-position

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenylpyrimidine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Phenylpyrimidine-2-carboximidamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of 5-Phenylpyrimidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

    2-Phenylpyrimidine: Similar structure but lacks the carboximidamide group.

    5-Phenylpyrimidine-2-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.

    2,4-Diamino-5-phenylpyrimidine: Contains additional amino groups at positions 2 and 4.

Uniqueness: 5-Phenylpyrimidine-2-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C11H10N4

Molekulargewicht

198.22 g/mol

IUPAC-Name

5-phenylpyrimidine-2-carboximidamide

InChI

InChI=1S/C11H10N4/c12-10(13)11-14-6-9(7-15-11)8-4-2-1-3-5-8/h1-7H,(H3,12,13)

InChI-Schlüssel

RPTIVAVKMANDIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.